REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O)[CH3:2].[BH4-].[Na+].CO>O1CCCC1.[Pd]>[CH2:1]([NH:3][C:4]1[C:5]([NH2:10])=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
150 mg
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Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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25 mL
|
Type
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reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for about 30 minutes until the reaction
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After addition
|
Type
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FILTRATION
|
Details
|
The reaction mixture was then filtered through a pad of Celite
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ethyl acetate (200 mL)
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Type
|
WASH
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Details
|
washed with a saturated aqueous solution of ammonium chloride (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C(=CC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62 mmol | |
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |